Selective galanin GAL2 receptor antagonist (Ki values are 13.1 and 420 nM at GAL2 and GAL1 receptors, respectively). Blocks pronociceptive effects of GAL2 agonists including AR-M1896. Active in vivo. Selective galanin GAL2 receptor antagonist that blocks the pro-nociceptive effect of GAL2 receptor agonists.
Compound Description: Methyl ((1S)-1-(((2S)-2-(5-(4′-(2-((2S)-1-((2S)-2-((methoxycarbonyl)amino)-3-methylbutanoyl)-2-pyrrolidinyl)-1H-imidazol-5-yl)-4-biphenylyl)-1H-imidazol-2-yl)-1-pyrrolidinyl)carbonyl)-2-methylpropyl)carbamate dihydrochloride is a crystalline form of a compound developed for the treatment of Hepatitis C. Pharmaceutical compositions and methods of use are also discussed. [, , ]
Compound Description: This compound, (2R,3R,4S)-2-{[([1,1'-biphenyl]-4-ylmethyl)amino]methyl}pyrrolidine-3,4-diol (3fs), is a potent alpha-mannosidase inhibitor. It exhibited an IC50 value of 5 μM and a Ki value of 2.5 μM against jack bean alpha-mannosidase. []
Compound Description: N-(6-phenylhexanoyl)glycyl-tryptophan amide (GB-115) is a dipeptide analogue of cholecystokinin-4 (CCK-4) that displays significant anxiolytic activity. Studies suggest that its biological activity stems from its ability to adopt a betaII-turn conformation. [, , ]
Compound Description: These compounds are sterically restricted analogs of GB-115. They were synthesized to further investigate the structure-activity relationship of GB-115 and confirm the beta-turn conformation as its biologically active conformation. []
Compound Description: This compound, (±)-rel-(1R,2S,3S)-3-[1-methylidene-2-oxo-2-(pyrrolidin-1-yl)ethyl]-2-phenylcyclohexanamine (7), was synthesized as a model compound to mimic the reaction of phenylalanine ammonia lyase. []
Compound Description: This model compound, (±)-2-rel-(1R,2S,3S)-3-(dimethylamino)-2-(3-methoxyphenyl)cyclohexyl]prop-2-enal (12), features a more nucleophilic methoxyphenyl group and a more electrophilic α,β-unsaturated carbonyl moiety compared to (±)-rel-(1R,2S,3S)-3-[1-methylidene-2-oxo-2-(pyrrolidin-1-yl)ethyl]-2-phenylcyclohexanamine (7), aiming to facilitate the desired reaction. []
Compound Description: This model compound, (±)-γ-[(dimethylamino)methyl]-3-methoxy-2,4,6-trimethyl-α-methylidenebenzenebutanal (25), was designed to mimic the substrate phenylalanine in the reaction catalyzed by phenylalanine ammonia lyase. It successfully eliminated dimethylamine upon treatment with Lewis acids and subsequent hydrolysis. []
Compound Description: SR121463B is a nonpeptide antagonist of the V2-renal vasopressin receptor (V2R). It shows a distinct binding profile compared to arginine vasopressin, the natural ligand for V2R. []
Compound Description: SR49059 is another nonpeptide antagonist of the V2-renal vasopressin receptor (V2R). Similar to SR121463B, it exhibits different binding interactions compared to arginine vasopressin. []
Compound Description: SSR149415 is a nonpeptide antagonist for V2R, studied alongside SR121463B and SR49059 to map the antagonist binding site of the receptor. []
Compound Description: OPC21268, a nonpeptide antagonist of V2R, was used in mutagenesis studies to understand the structural basis for antagonist binding specificity to different vasopressin receptor subtypes. []
Compound Description: OPC41061, a nonpeptide antagonist of V2R, was investigated to understand its binding affinity and selectivity towards V2R compared to other vasopressin receptor subtypes. []
Compound Description: OPC31260, a nonpeptide V2R antagonist, displayed a significant increase in binding affinity to V2R after a specific mutation in the receptor was introduced. []
2-[18F]fluoro-L-phenylalanine (2-[18F]Fphe)
Compound Description: This compound, 2-[18F]fluoro-L-phenylalanine (2-[18F]Fphe), is a radiolabeled amino acid developed as a potential PET imaging agent. []
2-[18F]fluoro-L-tyrosine (2-[18F]Ftyr)
Compound Description: Similar to 2-[18F]Fphe, 2-[18F]fluoro-L-tyrosine (2-[18F]Ftyr) is another radiolabeled amino acid explored as a potential PET tracer. []
6-[18F]fuoro-L-m-tyrosine (6-[18F]Fmtyr)
Compound Description: 6-[18F]fuoro-L-m-tyrosine (6-[18F]Fmtyr) is a radiolabeled amino acid synthesized and evaluated as a potential PET imaging agent. []
6-[18F]fluoro-L-DOPA (6-[18F]FDOPA)
Compound Description: 6-[18F]fluoro-L-DOPA (6-[18F]FDOPA) is a well-established radiotracer used in PET imaging, particularly in studies related to Parkinson's disease. []
Compound Description: (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid (1S,3R-ACPD) is a group I metabotropic glutamate receptor (mGluR) agonist used to investigate mGluR function in cultured Purkinje neurons. []
Quisqualate
Compound Description: Quisqualate is another group I mGluR agonist used alongside 1S,3R-ACPD to study mGluR-mediated changes in membrane excitability and intracellular calcium levels in cultured Purkinje neurons. []
(R,S)-3,5-dihydroxyphenylglycine (DHPG)
Compound Description: (R,S)-3,5-dihydroxyphenylglycine (DHPG) is a group I mGluR agonist that induces membrane depolarization, burst activity, and intracellular calcium increases in cultured Purkinje neurons. [, ]
(2S,3S,4S)-α-(carboxycyclopropyl)-glycine
Compound Description: (2S,3S,4S)-α-(carboxycyclopropyl)-glycine is a group II mGluR agonist used to investigate the presence and function of group II mGluRs in cultured Purkinje neurons. []
L(+)-2-amino-4-phosphonobutyric acid (L-AP4)
Compound Description: L(+)-2-amino-4-phosphonobutyric acid (L-AP4) is a group III mGluR agonist used alongside O-phospho-L-serine to assess the presence and function of group III mGluRs in cultured Purkinje neurons. []
O-phospho-L-serine
Compound Description: O-phospho-L-serine is another group III mGluR agonist used in conjunction with L-AP4 to evaluate the expression and functional response of group III mGluRs in cultured Purkinje neurons. []
(+)-α-methyl-4-carboxyphenylglycine (MCPG)
Compound Description: (+)-α-methyl-4-carboxyphenylglycine (MCPG) is a broad-spectrum mGluR antagonist employed to confirm the involvement of mGluRs in the observed electrophysiological and calcium signaling effects in cultured Purkinje neurons. []
Compound Description: 1-[6-((17β-3-methoxyestra-1,3,5(10)-trien-17-yl)amino)hexyl]-1H -pyrrole-2,5-dione is a phospholipase C (PLC) inhibitor used to investigate the downstream signaling pathway activated by group I mGluRs in cultured Purkinje neurons. []
Compound Description: 1-[6-((17β-3-methoxyestra-1,3,5(10)-trien-17-yl)amino)hexyl]-2, 5-pyrrolidine-dione is an inactive analog of the PLC inhibitor 1-[6-((17β-3-methoxyestra-1,3,5(10)-trien-17-yl)amino)hexyl]-1H -pyrrole-2,5-dione, used as a negative control in the study of mGluR signaling pathways. []
[H]LY341495
Compound Description: [H]LY341495 is a radiolabeled antagonist with high affinity for group II mGluRs (mGlu2 and mGlu3). It is used to study the binding characteristics and distribution of these receptors in rat brain tissue. []
LY341495
Compound Description: LY341495 is a highly potent and selective antagonist for group II mGluRs. The radiolabeled form, [H]LY341495, has been used to label these receptors in cells expressing recombinant receptor subtypes. []
LY354740
Compound Description: LY354740 is another potent and selective antagonist for group II mGluRs. It was used in competition binding assays to characterize the pharmacological profile of [H]LY341495 binding to mGluRs in rat brain tissue. []
L-Glutamic acid
Compound Description: L-Glutamic acid is the endogenous ligand for mGluRs. It was used to define nonspecific binding in [H]LY341495 binding assays and as a reference compound to assess the selectivity of [H]LY341495 for group II mGluRs over ionotropic glutamate receptors. []
Compound Description: 4-(2R,4R)-aminopyrrolidine-2,4-dicarboxylate (2R,4R-APDC) is an mGluR ligand used in competition binding assays to characterize the pharmacological profile of [H]LY341495 binding to mGluRs in rat brain tissue. []
(R,S)-α-methyl-4-phosphonophenylglycine (MPPG)
Compound Description: (R,S)-α-methyl-4-phosphonophenylglycine (MPPG) is a broad-spectrum mGluR antagonist used in competition binding assays to confirm the selectivity of [H]LY341495 for group II mGluRs over other mGluR subtypes. []
L-(1)-2-amino-4-phosphonobutyric acid (L-AP4)
Compound Description: L-(1)-2-amino-4-phosphonobutyric acid (L-AP4) is a group III mGluR agonist used in competition binding assays to confirm the selectivity of [H]LY341495 for group II mGluRs. []
Compound Description: (2S)-2-amino-2-[(1S,2S)-2-carboxycycloprop-1-yl]-3-(xanth-9-yl) propanoic acid is a broad-spectrum mGluR antagonist that effectively blocks the effects of both glutamate transport blockers and mGluR agonists on GABAergic transmission in the periaqueductal gray. []
dl-threo-β-benzyloxyaspartic acid (TBOA)
Compound Description: dl-threo-β-benzyloxyaspartic acid (TBOA) is a non-selective glutamate transport blocker. It enhances evoked inhibitory postsynaptic currents (IPSCs) in the periaqueductal gray, suggesting a role for glutamate spillover in modulating GABAergic transmission. []
l-trans-pyrrolidine-2,4-dicarboxylic acid
Compound Description: l-trans-pyrrolidine-2,4-dicarboxylic acid is another non-selective glutamate transport blocker, similar to TBOA. It was used to confirm the role of glutamate transporters in regulating GABAergic transmission in the periaqueductal gray. []
Dihydrokainate
Compound Description: Dihydrokainate is a selective blocker of the glial glutamate transporter GLT1. It was used to investigate the specific contribution of GLT1 to the regulation of GABAergic transmission in the periaqueductal gray. []
Compound Description: 2-methyl-6-(phenylethynyl)pyridine hydrochloride (MPEP) is a selective antagonist for the mGluR5 subtype. It reduces the effect of TBOA on evoked IPSCs in the periaqueductal gray, suggesting a role for mGluR5 in mediating the effects of glutamate spillover. []
Compound Description: 1-(2,4-dichlorophenyl)-5-(4-iodophenyl)-4-methyl-N-1-piperidinyl-1H-pyrazole-3-carboxamide (AM251) is a selective antagonist for the cannabinoid CB1 receptor. It was used to investigate the involvement of endocannabinoid signaling in the modulation of GABAergic transmission by glutamate spillover and mGluR5 activation in the periaqueductal gray. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Endogenous bradykinin receptor peptide agonist. Displays selectivity at bradykinin B2 receptor over B1. Formed following pathophysiological stimuli such as inflammation, tissue damage or anoxia. Implicated in pain conditions associated with trauma and inflammation. Bradykinin is a 9-amino acid peptide that dilates blood vessels and consequently reduces blood pressure by inducing the release of prostacyclin, nitric oxide, and endothelium-derived hyperpolarizing factor. It also contracts non-vascular smooth muscle in the bronchus and gastrointestinal tract, increases vascular permeability, and is involved in the mechanism of pain mediation. The discovery of bradykinin-potentiating peptides from snake venom led to the discovery of a class of highly-effective anti-hypertensive drugs, the ACE inhibitors, which have been shown to prevent angiotensin-converting enzyme’s inactivation of bradykinin. Bradykinin is a physiologically and pharmacologically active peptide of the kinin group of proteins, consisting of nine amino acids.
(2S)-N-[5-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxopentan-2-yl]-1-[(4R,7S,16R)-7-(2-amino-2-oxoethyl)-13-[(2S)-butan-2-yl]-16-[(4-ethoxyphenyl)methyl]-10-[(1R)-1-hydroxyethyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide is a natural product found in Taiwanofungus camphoratus with data available.
Adefovir pivoxil is an organic phosphonate that is the dipivoxil ester of adefovir. A prodrug for adefovir, an HIV-1 reverse transcriptase inhibitor, adefovir pivoxil is used to treat chronic hepatitis B viral infection. It has a role as a prodrug, an antiviral drug, a DNA synthesis inhibitor, a HIV-1 reverse transcriptase inhibitor and a nephrotoxic agent. It is an organic phosphonate, a member of 6-aminopurines, an ether and a carbonate ester. It is functionally related to an adefovir. Adefovir dipivoxil, previously called bis-POM PMEA, with trade names Preveon and Hepsera, is an orally-administered acyclic nucleotide analog reverse transcriptase inhibitor (ntRTI) used for treatment of hepatitis B. It is ineffective against HIV-1. Adefovir dipivoxil is the diester prodrug of adefovir. Adefovir Dipivoxil is a dipivoxil formulation of adefovir, a nucleoside reverse transcriptase inhibitor analog of adenosine with activity against hepatitis B virus (HBV), herpes virus, and human immunodeficiency virus (HIV). See also: Adefovir (has active moiety).
N-acetyl-L-cysteine is an N-acetyl-L-amino acid that is the N-acetylated derivative of the natural amino acid L-cysteine. It has a role as an antiinfective agent, an antioxidant, an antiviral drug, an antidote to paracetamol poisoning, a vulnerary, a mucolytic, a human metabolite, a radical scavenger, a ferroptosis inhibitor and a geroprotector. It is a L-cysteine derivative, an acetylcysteine and a N-acetyl-L-amino acid. It is a conjugate acid of a N-acetyl-L-cysteinate. Acetylcysteine is an antioxidant and glutathione inducer indicated for mucolytic therapy and the treatment of [acetaminophen] overdose. Acetylcysteine has also been studied for a wide variety of off-label indications with mixed results. Acetylcysteine was granted FDA approval on 14 September 1963. Acetylcysteine is an Antidote, and Antidote for Acetaminophen Overdose, and Mucolytic. The mechanism of action of acetylcysteine is as a Reduction Activity. The physiologic effect of acetylcysteine is by means of Decreased Respiratory Secretion Viscosity, and Increased Glutathione Concentration. Acetylcysteine, also known as N-acetylcysteine (NAC), is a modified amino acid that is used as an antidote for acetaminophen overdose to prevent hepatic injury. Acetylcysteine is a hepatoprotective agent and has not been linked to significant serum enzyme elevations during therapy or to instances of clinically apparent acute liver injury. Acetylcysteine is a natural product found in Drosophila melanogaster, Arabidopsis thaliana, and other organisms with data available. Acetylcysteine is a synthetic N-acetyl derivative and prodrug of the endogenous amino acid L-cysteine, a precursor of the antioxidant glutathione (GSH), with mucolytic, antioxidant, and potential cytoprotective, cancer-preventive, and anti-inflammatory activities. Upon administration, acetylcysteine exerts its mucolytic activity by reducing disulfide bonds in mucoproteins, resulting in liquification of mucus and reducing its viscosity. It is also used for the treatment of acetaminophen overdose as it can restore the depleted GSH reserves in the hepatocytes during the process of detoxification. The antioxidant activity is attributed to the ability of GSH to scavenge reactive oxygen species (ROS), thereby preventing ROS-mediated cell damage, decreasing oxidative stress, protecting cells against the damaging effects of free radicals and preventing apoptosis in these cells. In addition, this may inhibit tumor cell proliferation, progression and survival, in susceptible tumor cells that rely on ROS-mediated signaling for their proliferation and malignant behavior. Under certain circumstances, acetylcysteine is able to induce apoptosis in susceptible cells, including certain tumor cells, via the intrinsic mitochondria-dependent pathway but not involving endoplasmic reticulum stress. Also, acetylcysteine may also be able to degrade Notch2, thereby preventing proliferation, migration, and invasion in Notch2-overexpressing glioblastoma cells. In addition, acetylcysteine may inhibit viral stimulation by reactive oxygen intermediates, thereby producing antiviral activity in HIV patients. Acetylcysteine also possesses anti-inflammatory activity through modulation of the nuclear factor-kappa B (NF-kB) pathway and the modulation of cytokine synthesis. RK-0202 is an oral polymer matrix-based rinse formulation that contains N-acetylcysteine, an antioxidant amino acid derivative with antiinflammatory properties. RK-0202 may alleviate symptoms of radiation-induced oral mucositis. (NCI04) The N-acetyl derivative of CYSTEINE. It is used as a mucolytic agent to reduce the viscosity of mucous secretions. It has also been shown to have antiviral effects in patients with HIV due to inhibition of viral stimulation by reactive oxygen intermediates. See also: Acetylcysteine; isoproterenol hydrochloride (component of).
Abarelix is a polypeptide compound composed of ten natural and non-natural amino acid resiudes in a linear sequence. It has a role as a hormone antagonist and an antineoplastic agent. Synthetic decapeptide antagonist to gonadotropin releasing hormone (GnRH). It is marketed by Praecis Pharmaceuticals as Plenaxis. Praecis announced in June 2006 that it was voluntarily withdrawing the drug from the market. Abarelix is a synthetic decapeptide and antagonist of naturally occurring gonadotropin-releasing hormone (GnRH). Abarelix directly and competitively binds to and blocks the gonadotropin releasing hormone receptor in the anterior pituitary gland, thereby inhibiting the secretion and release of luteinizing hormone (LH) and follicle stimulating hormone (FSH). In males, the inhibition of LH secretion prevents the release of testosterone. As a result, this may relieve symptoms associated with prostate hypertrophy or prostate cancer, since testosterone is required to sustain prostate growth.
Stearated form of peptide Ht-31; Cell-permeable inhibitor of the interaction between the RII subunits of cAMP-dependent PKA and A-kinase anchoring protein (AKAP) in cell extracts.